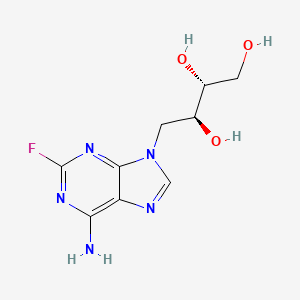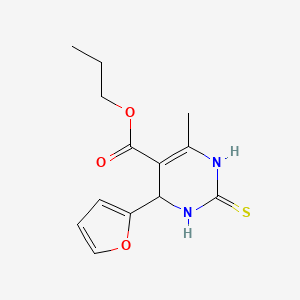![molecular formula C33H36O B12522008 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene CAS No. 653590-67-1](/img/structure/B12522008.png)
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene is an organic compound that belongs to the family of fluorene derivatives This compound is characterized by its unique structure, which includes a fluorene core substituted with a naphthalene ring and an octyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized with an octyloxy group through an etherification reaction.
Coupling with fluorene: The functionalized naphthalene derivative is then coupled with a fluorene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final modifications: The final product is purified and characterized using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the fluorene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including antibacterial and anticancer properties.
Wirkmechanismus
The mechanism by which 9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis[6-(2-hydroxyethoxy)naphthyl]fluorene: This compound has similar structural features but includes hydroxyethoxy groups instead of octyloxy groups.
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile:
Uniqueness
9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene stands out due to its unique combination of a fluorene core and a naphthalene ring with an octyloxy group. This structure imparts specific electronic and optical properties that make it suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
653590-67-1 |
|---|---|
Molekularformel |
C33H36O |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
9,9-dimethyl-2-(6-octoxynaphthalen-2-yl)fluorene |
InChI |
InChI=1S/C33H36O/c1-4-5-6-7-8-11-20-34-28-18-16-25-21-24(14-15-26(25)22-28)27-17-19-30-29-12-9-10-13-31(29)33(2,3)32(30)23-27/h9-10,12-19,21-23H,4-8,11,20H2,1-3H3 |
InChI-Schlüssel |
IWJUFEOEEVBPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
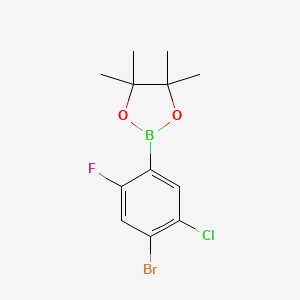
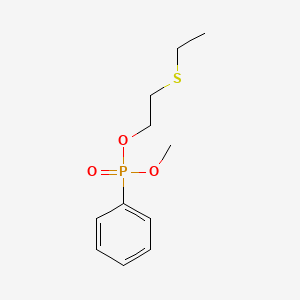

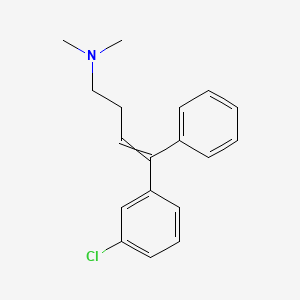
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
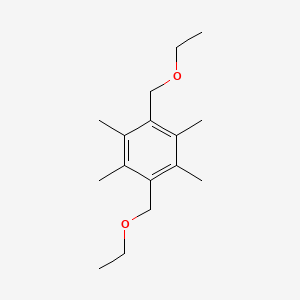

![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
